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molecular formula C11H12ClN3S B8434299 2-(2-Aminoethylthio)-1-(4-chlorophenyl)imidazole

2-(2-Aminoethylthio)-1-(4-chlorophenyl)imidazole

Cat. No. B8434299
M. Wt: 253.75 g/mol
InChI Key: JRYQTXKMWSTCKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04912226

Procedure details

The procedure of Example 1 wherein 1-(3,5-difluorobenzyl)-2-mercaptoimidazole is replaced by 1-(4-chlorophenyl)-2-mercaptoimidazole yields 2-(2-aminoethylthio)-1-(4-chlorophenyl)imidazole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC1C=[C:4](C=C(F)C=1)[CH2:5][N:6]1C=CN=C1S.[Cl:16][C:17]1[CH:22]=[CH:21][C:20]([N:23]2[CH:27]=[CH:26][N:25]=[C:24]2[SH:28])=[CH:19][CH:18]=1>>[NH2:6][CH2:5][CH2:4][S:28][C:24]1[N:23]([C:20]2[CH:19]=[CH:18][C:17]([Cl:16])=[CH:22][CH:21]=2)[CH:27]=[CH:26][N:25]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(CN2C(=NC=C2)S)C=C(C1)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)N1C(=NC=C1)S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NCCSC=1N(C=CN1)C1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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